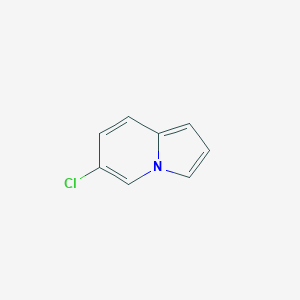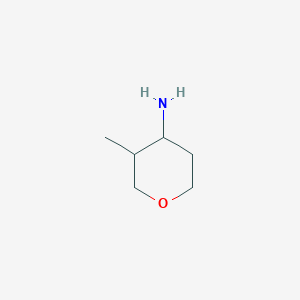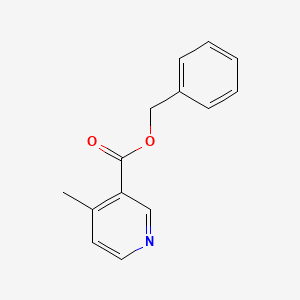
4-Chloro-8-(trifluoromethyl)quinazoline
Overview
Description
4-Chloro-8-(trifluoromethyl)quinazoline is a chemical compound with the CAS Number: 16499-66-4 . It has a molecular weight of 232.59 . It is a powder in physical form .
Physical And Chemical Properties Analysis
This compound is a powder in physical form . It has a melting point of 146-148 . It is stored at a temperature of 4 .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Various synthesis techniques for quinazoline derivatives, including 4-chloro-8-(trifluoromethyl)quinazoline, have been explored. These include methods such as esterification, amidation, reduction, and condensing reactions. One example is the synthesis of 7-Morpholino-2-[4-(Trifluoromethyl)Phenyl]Quinazolin-4(3H)-One, demonstrating the chemical versatility of these compounds (Xu Li-feng, 2011).
- Optimization of Synthesis : Research has also focused on optimizing the synthesis process for quinazoline derivatives. For instance, the development of a rapid synthetic method for N-4- (4 - chloro- 3 -trifluoromethyl -phenyl ) -7 - methoxy - quinazoline -4, 6-diamine illustrates advances in efficient production of these compounds (Yiqiang Ouyang et al., 2016).
Medical Applications
- Cancer Research : Quinazoline derivatives have been examined for their potential in cancer treatment. For instance, studies on the cytotoxicity of quinazoline compounds on human cancer cell lines, like HeLa, indicate their potential as anticancer agents (R. Ovádeková et al., 2005).
- EGFR and VEGFR-2 Inhibitors : Certain 2-chloro-4-anilino-quinazoline derivatives have been identified as dual inhibitors of EGFR and VEGFR-2, which are crucial targets in cancer therapy (M. L. C. Barbosa et al., 2014).
- Antimicrobial and Anti-inflammatory Properties : Quinazoline derivatives have also shown antimicrobial, analgesic, and anti-inflammatory properties, expanding their potential therapeutic applications (B. Dash et al., 2017).
Material Science and Chemistry
- Synthesis Using Nanoparticles : Advancements in material science have enabled the use of silica-coated magnetic nanoparticles for the synthesis of quinazoline derivatives, improving yields and reducing reaction times (M. Chandrappa et al., 2018).
- Structural and Spectral Studies : Studies on the structure and properties of quinazoline compounds, such as their photophysical properties and coordination geometries, contribute to a deeper understanding of their chemical behavior (N. Dwivedi et al., 2016).
Safety and Hazards
4-Chloro-8-(trifluoromethyl)quinazoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Mechanism of Action
Target of Action
Quinazoline derivatives are known to interact with various biological targets, including enzymes and receptors, and play a significant role in numerous biological processes .
Mode of Action
It has been experimentally investigated as a corrosion inhibitor for mild steel in acidic medium . The compound was found to adsorb over the metal surface, obeying the Langmuir adsorption isotherm .
Result of Action
It has been suggested that the compound is a good corrosion inhibitor for mild steel in a 1 m hydrochloric acid medium .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-8-(trifluoromethyl)quinazoline. For instance, the compound’s effectiveness as a corrosion inhibitor was tested at temperatures ranging from 303 to 333 K
properties
IUPAC Name |
4-chloro-8-(trifluoromethyl)quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2/c10-8-5-2-1-3-6(9(11,12)13)7(5)14-4-15-8/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYUSYOXHWFHGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)N=CN=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301281579 | |
| Record name | 4-Chloro-8-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301281579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16499-66-4 | |
| Record name | 4-Chloro-8-(trifluoromethyl)quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16499-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-8-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301281579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-8-(trifluoromethyl)quinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(4aH-Pyrido[1,2-c]pyrimidin-4-yl)methanamine](/img/structure/B3367140.png)
![2-(2-Chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)pyrimidin-5-amine](/img/structure/B3367146.png)

![5H-Thioxantheno[2,1,9-def][1,2,4]triazolo[5,1-a]isoquinolin-5-one](/img/structure/B3367149.png)






![1-[(3-Methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B3367229.png)